

Synthesis and Characterization of Ethyl 7-oxo-7-phenylheptanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 7-oxo-7-phenylheptanoate

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Introduction

Ethyl 7-oxo-7-phenylheptanoate, also known as ethyl 6-benzoylhexanoate, is a keto-ester of significant interest in organic synthesis. Its bifunctional nature, incorporating both a ketone and an ester, makes it a valuable intermediate for the synthesis of more complex molecules. Notably, it serves as a key precursor in the production of Seratrodast, a thromboxane A2 receptor antagonist used in the treatment of asthma.^{[1][2]} This guide provides a comprehensive overview of the synthesis and characterization of **Ethyl 7-oxo-7-phenylheptanoate**, including detailed experimental protocols and data presentation.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **Ethyl 7-oxo-7-phenylheptanoate** is presented below. While experimental spectroscopic data for this specific molecule is not widely published, expected values based on its structure and data from analogous compounds are provided for characterization purposes.

Property	Value	Reference
CAS Number	112665-41-5	[1]
Molecular Formula	C ₁₅ H ₂₀ O ₃	[1]
Molecular Weight	248.32 g/mol	[1]
Appearance	White to pale yellow crystalline powder or oil	[3]
Boiling Point	353.736 °C at 760 mmHg	[1]
Density	1.035 g/cm ³	[1]
Flash Point	153.394 °C	[1]
Solubility	Soluble in most organic solvents	
¹ H NMR (CDCl ₃ , 400 MHz)	Predicted: δ 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 4.12 (q, 2H), 2.98 (t, 2H), 2.32 (t, 2H), 1.75-1.65 (m, 4H), 1.45-1.35 (m, 2H), 1.25 (t, 3H)	Based on[4]
¹³ C NMR (CDCl ₃ , 101 MHz)	Predicted: δ 200.0, 173.5, 136.9, 133.0, 128.6, 128.0, 60.4, 38.7, 34.1, 28.9, 24.7, 23.9, 14.2	Based on[4]

Synthesis Protocol

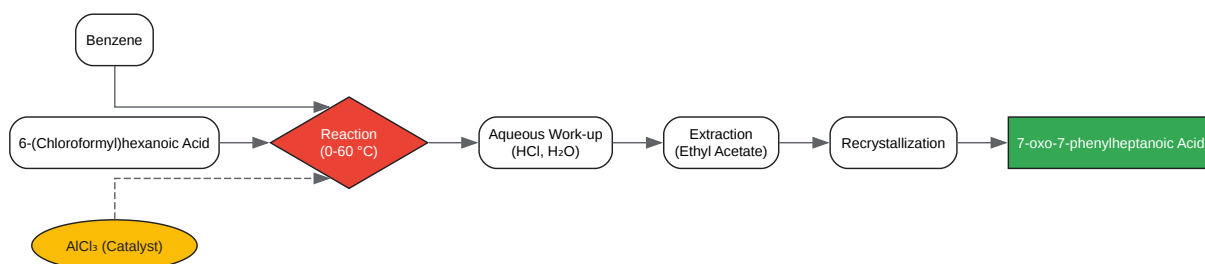
The synthesis of **Ethyl 7-oxo-7-phenylheptanoate** can be efficiently achieved through a two-step process involving the Friedel-Crafts acylation of benzene to form the intermediate carboxylic acid, followed by Fischer esterification.

Step 1: Synthesis of 7-oxo-7-phenylheptanoic acid via Friedel-Crafts Acylation

This step involves the reaction of benzene with a suitable acylating agent, such as 6-(chloroformyl)hexanoic acid or pimelic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

Experimental Protocol:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous benzene (acting as both reactant and solvent).
- **Addition of Acylating Agent:** Cool the mixture in an ice bath. Slowly add a solution of 6-(chloroformyl)hexanoic acid (1.0 equivalent) in anhydrous benzene dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).
- **Work-up:** Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 7-oxo-7-phenylheptanoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).



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Caption: Workflow for the synthesis of 7-oxo-7-phenylheptanoic acid.

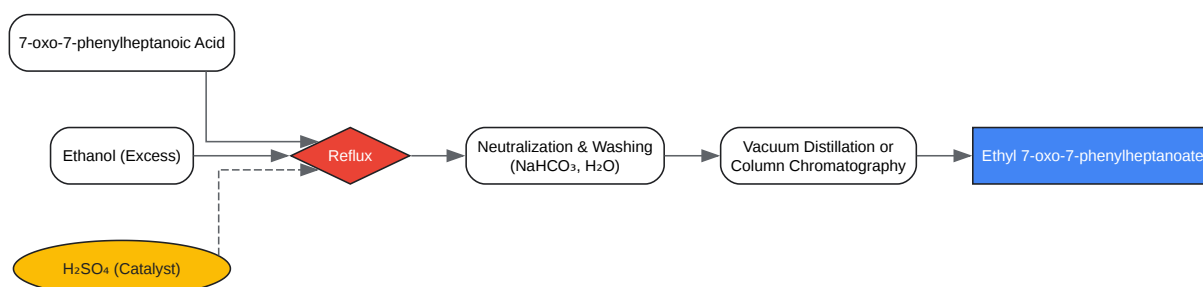
Step 2: Synthesis of Ethyl 7-oxo-7-phenylheptanoate via Fischer Esterification

The carboxylic acid intermediate is then esterified using ethanol in the presence of an acid catalyst.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 7-oxo-7-phenylheptanoic acid (1.0 equivalent) in an excess of absolute ethanol.
- **Addition of Catalyst:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 3-5 mol%).
- **Reaction:** Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC.
- **Work-up:** After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate.
- **Neutralization and Washing:** Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.



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Caption: Workflow for the esterification to **Ethyl 7-oxo-7-phenylheptanoate**.

Characterization

The identity and purity of the synthesized **Ethyl 7-oxo-7-phenylheptanoate** should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the ethyl ester protons (a quartet and a triplet), and the methylene protons of the heptanoate chain. The ¹³C NMR spectrum should display distinct peaks for the ketone and ester carbonyl carbons, the aromatic carbons, and the aliphatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ketone (around 1685 cm⁻¹) and the ester (around 1730 cm⁻¹), as well as C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

- **Mass Spectrometry (MS):** Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak $[M]^+$ and characteristic fragmentation patterns.

This guide provides a foundational framework for the synthesis and characterization of **Ethyl 7-oxo-7-phenylheptanoate**. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available resources.

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References

- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
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